3-Hydrazinylpyridazine

Overview

Description

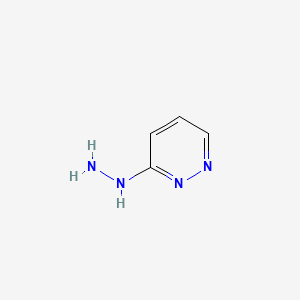

3-Hydrazinylpyridazine is a heterocyclic compound with the molecular formula C4H6N4. It is characterized by a pyridazine ring substituted with a hydrazine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydrazinylpyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with hydrazine hydrate under reflux conditions . Another method includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinylpyridazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can yield hydrazine-substituted pyridazines.

Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Hydrazinylpyridazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.

Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 3-Hydrazinylpyridazine and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Others may interact with cellular receptors or enzymes, modulating biological pathways to exert their effects .

Comparison with Similar Compounds

3-Chloropyridazine: A precursor in the synthesis of 3-Hydrazinylpyridazine.

Pyridazinone Derivatives: These compounds share a similar pyridazine core but differ in their functional groups and biological activities.

Uniqueness: this compound is unique due to its hydrazine substitution, which imparts distinct chemical reactivity and biological properties.

Biological Activity

3-Hydrazinylpyridazine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring with a hydrazine functional group. This structural configuration is pivotal for its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of several bacterial strains by targeting cell wall synthesis pathways. For example, derivatives have demonstrated significant activity against Gram-positive bacteria, which is crucial given the rising concerns over antibiotic resistance .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for antioxidant properties . Antioxidants are vital in mitigating oxidative stress within biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented, suggesting its potential utility in therapeutic applications .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor , particularly against tyrosinase, an enzyme involved in melanin biosynthesis. Inhibiting tyrosinase can be beneficial in cosmetic applications for skin lightening and in treating hyperpigmentation disorders. Studies have reported IC50 values indicating effective inhibition of tyrosinase activity by derivatives of this compound .

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Inhibition : Compounds derived from this compound interact with specific enzymes, disrupting their normal function. For instance, certain derivatives inhibit bacterial enzymes essential for cell wall synthesis, leading to cell lysis .

- Receptor Interaction : Some derivatives may bind to cellular receptors or enzymes, modulating signaling pathways that affect cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound revealed promising results against multiple bacterial strains. The most effective derivative exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. These findings underscore the compound's potential as a lead structure for developing new antibiotics.

| Compound Derivative | MIC (µg/mL) | Target Organism |

|---|---|---|

| Derivative A | 15 | Staphylococcus aureus |

| Derivative B | 20 | Escherichia coli |

Case Study 2: Tyrosinase Inhibition

In another investigation focused on skin health, derivatives were assessed for their tyrosinase inhibitory activity. The most potent inhibitor displayed an IC50 value of 1.5 µM, highlighting its potential application in cosmetic formulations aimed at reducing pigmentation.

| Compound Derivative | IC50 (µM) | Application |

|---|---|---|

| Derivative C | 1.5 | Cosmetic formulations |

Properties

IUPAC Name |

pyridazin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-7-4-2-1-3-6-8-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRGNBTVTHPFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485431 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40972-16-5 | |

| Record name | 3-Hydrazinopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.